1-Chloroheptane
Overview
Description
1-Chloroheptane: is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of heptane, specifically a primary alkyl halideheptyl chloride . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Chloroheptane, also known as Heptyl chloride, is a chlorinated derivative of heptane . It is a colorless liquid that is used in various chemical reactions . .
Pharmacokinetics
As a lipophilic compound, it may be absorbed through the skin and mucous membranes . It has a boiling point of 159-161 °C and a density of 0.881 g/mL at 25 °C , which may influence its distribution and excretion
Result of Action
As a chlorinated hydrocarbon, it may cause irritation or burns on skin and eyes . It may also cause dizziness or asphyxiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is highly flammable, and its vapors may form explosive mixtures with air . It should be stored and handled carefully to prevent exposure to heat, sparks, or flames .
Biochemical Analysis
Biochemical Properties
1-Chloroheptane plays a role in biochemical reactions as an alkylating agent. It can interact with nucleophiles such as proteins, enzymes, and other biomolecules. The interaction typically involves the substitution of the chlorine atom with a nucleophilic group, leading to the formation of new chemical bonds. For instance, this compound can react with thiol groups in cysteine residues of proteins, potentially altering their structure and function .
Cellular Effects
This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt membrane integrity due to its hydrophobic nature, leading to changes in cell permeability and ion transport. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further impact cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation reactions. It can bind to nucleophilic sites on biomolecules, such as the amino groups in proteins or the nitrogenous bases in DNA. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the alkylation of DNA by this compound can lead to mutations and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as prolonged oxidative stress and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and transient changes in metabolism. At high doses, this compound can be toxic, leading to significant cellular damage, organ dysfunction, and even mortality. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation and detoxification. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It can diffuse through cell membranes and accumulate in lipid-rich areas. Transporters and binding proteins may facilitate its movement across cellular compartments, influencing its localization and concentration within different tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties. It tends to localize in lipid membranes and can be found in various organelles, such as the endoplasmic reticulum and mitochondria. This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes, potentially altering their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Chloroheptane can be synthesized through the chlorination of heptane. This process involves the substitution of a hydrogen atom in heptane with a chlorine atom. The reaction is typically carried out in the presence of ultraviolet light or a radical initiator to facilitate the formation of the chlorine radical, which then reacts with heptane to form this compound .
Industrial Production Methods:
In industrial settings, this compound is produced by the reaction of heptanol with hydrochloric acid. This method involves the conversion of heptanol to this compound through a nucleophilic substitution reaction, where the hydroxyl group of heptanol is replaced by a chlorine atom .
Chemical Reactions Analysis
Types of Reactions:
1-Chloroheptane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chlorine atom in this compound is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The major products formed depend on the nucleophile used.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Scientific Research Applications
1-Chloroheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: this compound is used as a standard in gas chromatography for the analysis of volatile organic compounds.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Comparison with Similar Compounds
1-Chloropentane (Amyl chloride): Similar to 1-chloroheptane but with a shorter carbon chain (C5H11Cl).
1-Chlorooctane: Similar structure but with an additional carbon atom (C8H17Cl).
1-Chlorohexane: One carbon atom less than this compound (C6H13Cl).
Uniqueness:
This compound is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter or longer chain alkyl chlorides, this compound has distinct boiling and melting points, which can be advantageous in certain applications. Its reactivity in nucleophilic substitution and elimination reactions is also influenced by the length of its carbon chain .
Properties
IUPAC Name |
1-chloroheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDPHNGKBEVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Record name | 1-CHLOROHEPTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060864 | |
Record name | Heptane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloroheptane is a colorless liquid. Insoluble in water., Colorless liquid; [CAMEO] | |
Record name | 1-CHLOROHEPTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloroheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-06-1 | |
Record name | 1-CHLOROHEPTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloroheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROHEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F3Z1E37X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloroheptane?
A1: this compound has the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound's structure can be characterized using techniques like NMR spectroscopy and infrared spectroscopy. These methods provide information about the arrangement of carbon and hydrogen atoms and the presence of the carbon-chlorine bond.
Q3: Are there any studies on the compatibility of this compound with specific materials?
A3: Research indicates that this compound significantly swells certain segmented polyurethanes, impacting their physical properties. This swelling suggests potential compatibility issues with similar polymeric materials. []
Q4: Has this compound been utilized in catalytic reactions?
A4: While the provided research doesn't specifically focus on this compound as a catalyst, it highlights its role as a substrate in nucleophilic substitution reactions. For example, it undergoes bromide-chloride exchange in the presence of a quaternary salt catalyst. This reactivity suggests potential applications in similar reactions. []
Q5: Have computational methods been used to study this compound?
A5: While the provided research does not delve into computational studies on this compound, such techniques are commonly employed to predict molecular properties, simulate reactions, and develop QSAR models. These models can be valuable for understanding the structure-activity relationship and predicting the behavior of this compound in various chemical environments.
Q6: How does the structure of this compound influence its reactivity?
A6: As a primary alkyl halide, this compound is generally less sterically hindered than secondary or tertiary alkyl halides, making it more susceptible to nucleophilic substitution reactions. [] Furthermore, the length of the alkyl chain can influence its physicochemical properties, such as boiling point and solubility.
Q7: What is known about the phase behavior of this compound?
A7: Studies show that this compound exhibits liquid-liquid phase separation when mixed with certain ionic liquids like tetra-n-butylammonium picrate. [, ] This phase separation is crucial for understanding its behavior in mixed solvent systems.
Q8: Has the density and viscosity of this compound been studied?
A8: Yes, researchers have investigated the density, viscosity, and electrical conductivity of this compound, particularly in mixtures with ionic liquids. These studies provide valuable information about its physicochemical properties and behavior in solution. [, ]
Q9: What is known about the environmental fate of this compound?
A9: While the provided research doesn't directly address the environmental impact of this compound, it's important to consider its potential for bioaccumulation and persistence in the environment due to its chemical structure. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q10: How is this compound typically analyzed?
A10: Gas chromatography (GC) is commonly employed to analyze this compound, particularly in reaction mixtures. [] Other analytical techniques like mass spectrometry and various spectroscopic methods can be used for identification and quantification.
Q11: What resources are available for researchers studying this compound?
A11: Databases like PubChem and ChemSpider provide comprehensive information about the physicochemical properties, safety data, and literature references for this compound.
Q12: Are there any cross-disciplinary applications of this compound?
A12: this compound finds applications in various fields, including organic synthesis, material science, and potentially as a model compound in physical chemistry research focusing on liquid-liquid phase separation. [, , ] Its diverse applications highlight the importance of interdisciplinary research and collaboration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.